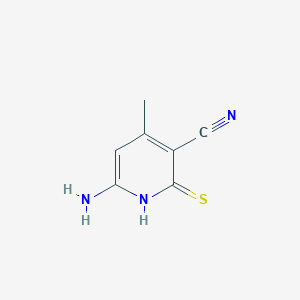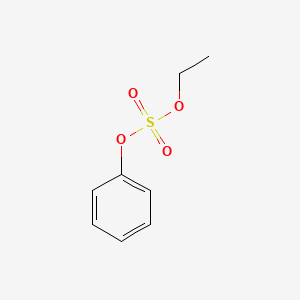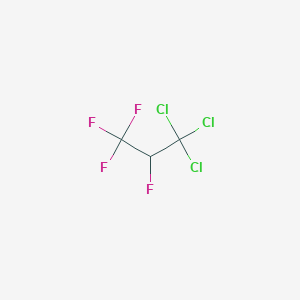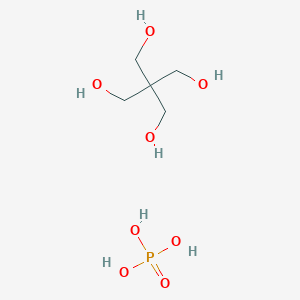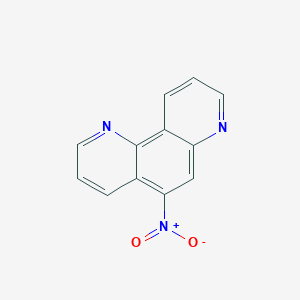
5-Nitro-1,7-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-1,7-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of a nitro group at the 5th position and nitrogen atoms at the 1st and 7th positions of the phenanthroline ring. This compound is known for its applications in coordination chemistry, redox reactions, and as a ligand in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,7-phenanthroline typically involves the nitration of 1,7-phenanthroline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions
5-Nitro-1,7-phenanthroline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: It forms complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Complexation: Metal salts such as iron(II) sulfate or copper(II) chloride are used to form metal complexes.
Major Products Formed
Reduction: 5-Amino-1,7-phenanthroline
Substitution: Various substituted phenanthrolines depending on the nucleophile used
Complexation: Metal-phenanthroline complexes
科学的研究の応用
5-Nitro-1,7-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their redox properties and catalytic activities.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to form complexes with metal ions that can disrupt biological processes in microorganisms.
Medicine: Explored for its potential use in drug development, particularly in designing metal-based drugs with specific biological activities.
Industry: Utilized in redox titrations and as a precursor for the synthesis of other phenanthroline derivatives.
作用機序
The mechanism of action of 5-Nitro-1,7-phenanthroline involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the metal complexes can disrupt the function of essential enzymes in microorganisms, leading to their death. The nitro group also plays a role in the compound’s reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
5-Nitro-1,10-phenanthroline: Another nitro-substituted phenanthroline with similar applications in coordination chemistry and antimicrobial research.
1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for forming strong complexes with metal ions.
2,2’-Bipyridine: A similar bidentate ligand used in coordination chemistry with applications in redox reactions and catalysis.
Uniqueness
5-Nitro-1,7-phenanthroline is unique due to the specific positioning of the nitro group and nitrogen atoms, which influences its chemical reactivity and the types of complexes it forms. This unique structure allows it to have distinct properties and applications compared to other phenanthroline derivatives.
特性
CAS番号 |
41148-68-9 |
|---|---|
分子式 |
C12H7N3O2 |
分子量 |
225.20 g/mol |
IUPAC名 |
5-nitro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7N3O2/c16-15(17)11-7-10-8(3-1-5-13-10)12-9(11)4-2-6-14-12/h1-7H |
InChIキー |
RGHQNGVMKBYEOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C(C=C2N=C1)[N+](=O)[O-])C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


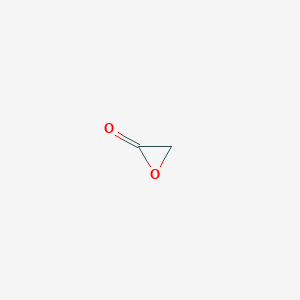
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
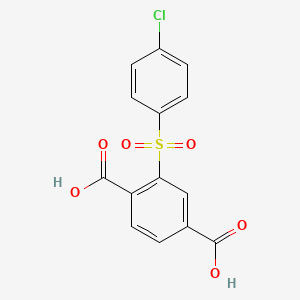
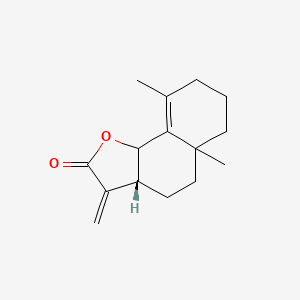
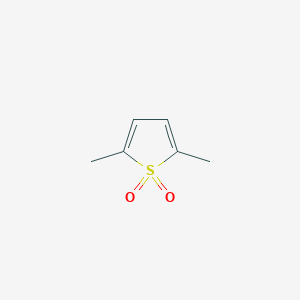

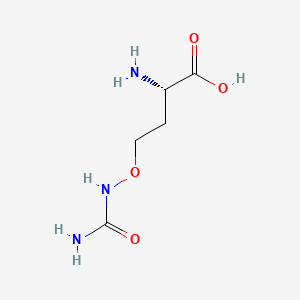

![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
